2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC20229199
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine -](/images/structure/VC20229199.png)
Specification
Molecular Formula | C9H16N4 |
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Molecular Weight | 180.25 g/mol |
IUPAC Name | 2-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C9H16N4/c1-9(2,3)8-11-7-6-10-4-5-13(7)12-8/h10H,4-6H2,1-3H3 |
Standard InChI Key | KUASBBVZKOQOBX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=NN2CCNCC2=N1 |
Introduction
Structural Characteristics and Nomenclature
The core structure of 2-(tert-Butyl)-5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine consists of a bicyclic framework:
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A triazole ring ( triazolo) fused to a tetrahydropyrazine moiety.
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The tert-butyl group (-C(CH₃)₃) is appended at position 2 of the triazole ring.
Molecular Formula: C₉H₁₆N₄
Molecular Weight: 180.25 g/mol (calculated based on analogous compounds ).
IUPAC Name: 2-(tert-Butyl)-5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine.
Key structural features include:
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Fused Ring System: The triazole (3-membered ring with two nitrogen atoms) is fused to the pyrazine (6-membered ring with two nitrogen atoms), creating a planar bicyclic system.
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Saturation: The pyrazine ring is partially hydrogenated (5,6,7,8-tetrahydro), resulting in a chair-like conformation that enhances solubility compared to fully aromatic systems.
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Steric Effects: The bulky tert-butyl group influences electronic distribution and steric interactions, potentially modulating reactivity and binding affinity in biological systems.
Synthetic Methodologies
While no direct synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine is documented in the provided sources, its preparation can be inferred from analogous compounds:
Cyclization Strategies
A common route to triazolopyrazines involves cyclization of hydrazine derivatives with diketones or keto-amines. For example:
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Ethyl Hydrazinecarboxylate reacts with 1,2-diketones under refluxing ethanol to form triazolopyrazine cores.
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tert-Butyl Group Introduction: Post-cyclization alkylation using tert-butyl bromide or a tert-butyl-containing electrophile could install the substituent at position 2.
Example Reaction Pathway:
Protecting Group Strategies
The tert-butyl group may also be introduced via carbamate protection, as seen in related compounds like (5,6,7,8-Tetrahydro-[1,2,]triazolo[1,5-a]pyrazin-2-yl)-carbamic acid tert-butyl ester (CAS 1434053-27-6) . Deprotection under acidic conditions (e.g., HCl in dioxane) would yield the free amine, which could subsequently be alkylated.
Physicochemical Properties
Key Observations:
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The tert-butyl group enhances lipophilicity compared to methyl or carboxylate derivatives, impacting membrane permeability in biological assays.
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The saturated pyrazine ring reduces aromaticity, potentially increasing solubility in aqueous media relative to fully conjugated systems.
Applications in Medicinal Chemistry
Triazolopyrazines are explored for their kinase inhibitory activity and CNS permeability. While specific data for this compound is absent, structural analogs suggest potential roles:
Kinase Inhibition
Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate demonstrates moderate activity against protein kinases due to hydrogen bonding with ATP-binding pockets. The tert-butyl variant may exhibit enhanced selectivity due to steric hindrance.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Profiling: Screen against kinase panels and neurological targets.
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Crystallographic Studies: Resolve 3D structure to guide rational drug design.
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